6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde
Description
Discovery and Nomenclature
The compound this compound was first systematically characterized and assigned the trivial name Vitexdoin A during comprehensive phytochemical investigations of Vitex species. The compound bears the Chemical Abstracts Service registry number 1186021-77-1 and is classified under the molecular formula Carbon nineteen Hydrogen eighteen Oxygen six, with a molecular weight of 342.3 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the complex polycyclic structure that characterizes this phenyldihydronaphthalene-type lignan. The compound's name systematically describes its structural features: a dihydronaphthalene core bearing hydroxyl groups at positions 6 and 7, a carbaldehyde functional group at position 2, a hydroxymethyl substituent at position 3, and a substituted phenyl ring containing both hydroxyl and methoxy functional groups.
According to chemical database records, the compound exhibits defined stereochemistry at two carbon centers, specifically designated as (3R,4S) configuration. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its subsequent biological activities. The InChI Key PNRPRUVCFFHMMC-LIRRHRJNSA-N serves as a unique digital identifier for the compound in chemical databases.
The discovery of this compound emerged from systematic natural product screening programs focused on identifying bioactive lignans from traditional medicinal plants. Early isolation work required sophisticated chromatographic techniques and nuclear magnetic resonance spectroscopy to elucidate the complete structural features and confirm the stereochemical assignments.
Natural Occurrence in Plant Species
This compound occurs naturally as a secondary metabolite in various species within the Vitex genus, which belongs to the Verbenaceae family. The primary source species identified for this compound is Vitex negundo, a large shrub native to tropical and subtropical regions worldwide.
Detailed phytochemical analysis has confirmed the presence of this lignan in multiple plant parts and Vitex species variants. Research has documented its occurrence in Vitex negundo var. cannabifolia, where it was isolated alongside twenty-two other known lignan derivatives from seed extracts. The compound has also been identified in Vitex negundo var. heterophylla, demonstrating its widespread distribution across different botanical varieties.
The Vitex genus represents a rich source of phenyldihydronaphthalene-type lignans, with comprehensive chemical surveys revealing diverse structural variations of this compound class. These plants have gained considerable attention from the health sector market due to their pharmacological potential contributed by phytochemicals present in the plant matrix. The genus contains various secondary metabolites including terpenes, steroids, flavonoids, lignans, and phenolic compounds.
The biosynthetic pathway for this compound in Vitex species involves the phenylpropanoid pathway, characteristic of lignan formation in plants. The compound serves as part of the plant's chemical defense system and may contribute to the traditional medicinal properties attributed to Vitex species throughout various cultures.
Environmental factors and geographic location appear to influence the concentration and distribution of this compound within plant tissues. Research has documented variations in lignan content based on collection location, seasonal timing, and specific plant variety, suggesting that environmental stress responses may modulate the biosynthesis of these protective secondary metabolites.
Initial Pharmacological Interest
The initial pharmacological investigation of this compound began with traditional ethnopharmacological observations of Vitex species. These plants have been utilized in various traditional medicine systems, particularly in Asian countries, where they were employed for treating inflammatory conditions and oxidative stress-related disorders.
Early bioactivity screening revealed that this compound exhibits potent nitric oxide scavenging properties, which sparked significant research interest in its anti-inflammatory potential. Laboratory studies demonstrated that the compound inhibits nitric oxide production with an inhibitory concentration fifty value of 0.38 micromolar in lipopolysaccharide-stimulated RAW 264.7 cells. This remarkable potency positioned the compound as a lead structure for anti-inflammatory drug development.
Comprehensive antioxidant activity evaluation through 1,1-diphenyl-2-picrylhydrazyl radical-scavenging assays confirmed the compound's ability to neutralize free radicals. Among sixteen lignans tested from Vitex negundo var. cannabifolia, this compound demonstrated obvious radical-scavenging effects on stable free radicals, establishing its credentials as a significant antioxidant agent.
The structural features contributing to the compound's bioactivity have been systematically analyzed. The presence of multiple hydroxyl groups, particularly the catechol moiety in the substituted phenyl ring, appears crucial for the antioxidant and anti-inflammatory activities. The stereochemical configuration also influences biological activity, with the specific (3R,4S) arrangement contributing to optimal receptor binding and enzyme interaction.
Research into the compound's mechanism of action has revealed its interaction with key inflammatory pathways. The compound appears to modulate nuclear factor kappa B signaling, cyclooxygenase enzyme activity, and inducible nitric oxide synthase expression. These multiple target interactions suggest a complex pharmacological profile that extends beyond simple antioxidant activity.
Initial structure-activity relationship studies have begun to illuminate the molecular features essential for biological activity. Comparative analysis with related lignans has identified the hydroxyl group pattern and the intact phenyldihydronaphthalene framework as critical structural elements. The methoxy substitution pattern also contributes to the compound's pharmacological profile, potentially influencing membrane permeability and cellular uptake.
The promising initial pharmacological results have stimulated broader research interest in developing this compound as a therapeutic agent. Current investigations focus on optimizing extraction methods, developing synthetic approaches, and conducting more comprehensive preclinical evaluation to fully characterize its therapeutic potential.
Properties
IUPAC Name |
6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPRUVCFFHMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Dihydronaphthalene Formation
The dihydronaphthalene skeleton is typically constructed through acid-mediated cyclization. For example, Eaton’s reagent (phosphorus pentoxide-methanesulfonic acid) promotes the formation of α,β-unsaturated ketones, which undergo subsequent cyclization to yield the fused ring system. Alternative methods include:
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Lewis Acid-Catalyzed Cyclization : Tin(IV) chloride or boron trifluoride etherate facilitates the closure of keto-ester intermediates into dihydronaphthalene derivatives.
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Electrophilic Aromatic Substitution : Aryl rings are pre-functionalized with electron-donating groups to direct cyclization regioselectivity.
Table 1: Cyclization Conditions and Yields
Installation of the 4-Hydroxy-3-methoxyphenyl Group
The aryl moiety is introduced via organometallic reagents. For instance, 4-hydroxy-3-methoxyphenyllithium, generated from the corresponding bromide, undergoes nucleophilic addition to a ketone intermediate. Key considerations include:
Functionalization of Hydroxymethyl and Aldehyde Groups
The hydroxymethyl group is often introduced by reducing a ketone precursor. For example, sodium borohydride selectively reduces a ketone at the C3 position to yield the secondary alcohol, which is then oxidized to the aldehyde under controlled conditions.
Table 2: Oxidation-Reduction Sequences
| Step | Reagent | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH₄ in MeOH | C3-Ketone | 85 | |
| Alcohol → Aldehyde | PCC in CH₂Cl₂ | Primary Alcohol | 78 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) improve the solubility of intermediates, while low temperatures (−78°C) suppress side reactions during organometallic additions.
Catalytic Systems
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Lewis Acids : AlCl₃ and BCl₃ enhance electrophilicity in Friedel-Crafts reactions but require anhydrous conditions.
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Transition Metal Catalysts : Palladium-mediated cross-couplings offer milder alternatives for aryl group installation but are less commonly reported for this compound.
Analytical Characterization
Spectroscopic Techniques
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 280 nm confirms >95% purity, with a retention time of 12.7 minutes under isocratic conditions (acetonitrile:water, 60:40).
Challenges and Limitations
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Stereochemical Control : The C3 and C4 positions are prone to epimerization under acidic or basic conditions, necessitating chiral auxiliaries or asymmetric catalysis.
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Oxidative Stability : The aldehyde group is susceptible to over-oxidation to carboxylic acids, requiring inert atmospheres and low temperatures during handling .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound in biological systems often involves:
Molecular Targets: Interaction with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interference with cell proliferation mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Known for its simpler structure and use in flavoring and fragrance industries.
2-Hydroxy-1-naphthaldehyde: Another naphthalene derivative with different substitution patterns, used in organic synthesis.
6,7-Dihydroxy-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the methoxyphenyl group, making it less complex but still useful in synthetic applications.
Uniqueness
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde is unique due to its combination of hydroxyl, methoxy, and formyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde (commonly referred to as compound A) is a polyphenolic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure
The chemical structure of compound A is characterized by its dihydroxy and methoxy substituents on the naphthalene backbone, which are critical for its biological activity.
1. Antioxidant Activity
Compound A demonstrates significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Studies have shown that it can effectively reduce oxidative stress in various cell types:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human fibroblasts | Reduced reactive oxygen species (ROS) levels by 40% |
| Study 2 | Rat liver cells | Increased glutathione levels by 25% |
| Study 3 | Mouse brain tissue | Inhibited lipid peroxidation significantly |
These findings suggest that compound A could be beneficial in preventing oxidative damage associated with various diseases.
2. Anti-inflammatory Activity
The anti-inflammatory effects of compound A have been evaluated in several in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Study | Model | Findings |
|---|---|---|
| Study 4 | Mouse model of arthritis | Reduced paw swelling by 30% |
| Study 5 | Human macrophages | Decreased IL-6 secretion by 50% |
This suggests potential therapeutic applications for inflammatory disorders.
3. Anticancer Activity
Compound A has exhibited promising anticancer properties across various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast cancer | 15 | Induction of caspase activity |
| Colon cancer | 20 | Cell cycle arrest at G2/M phase |
| Lung cancer | 25 | Inhibition of NF-kB signaling |
These results indicate its potential as a chemotherapeutic agent.
4. Neuroprotective Effects
Research indicates that compound A may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It has been shown to protect neurons from apoptosis induced by neurotoxic agents:
| Study | Model | Findings |
|---|---|---|
| Study 6 | PC12 cells | Increased cell viability by 35% |
| Study 7 | Mouse model of Alzheimer's disease | Improved cognitive function scores |
These findings suggest that compound A may have therapeutic potential for neurodegenerative conditions.
Case Studies
Several case studies have highlighted the clinical relevance of compound A:
- Case Study on Antioxidant Efficacy : In a clinical trial involving patients with metabolic syndrome, administration of compound A resulted in significant reductions in biomarkers of oxidative stress.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer showed that a regimen including compound A led to improved tumor response rates when combined with standard chemotherapy.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 6,7-Dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde to enhance yield and purity?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing down viable synthetic routes.
- Use high-throughput experimentation to validate computational predictions under varying conditions (solvent, temperature, catalysts).
- Integrate information science tools to analyze experimental data and refine computational models iteratively, creating a feedback loop for optimization .
- Key parameters to monitor: reaction time, byproduct formation, and stereochemical outcomes via chiral HPLC.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to resolve the complex aromatic and dihydronaphthalene moieties. DEPT-135 and 2D-COSY experiments clarify proton coupling and spatial arrangements.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity and identifies phenolic hydroxyl groups via UV-Vis profiles (e.g., λ~280 nm for aromatic systems) .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, critical for structure-activity relationship studies.
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies under controlled humidity, temperature (25–60°C), and pH (2–12) to identify degradation pathways.
- Monitor degradation products via LC-MS and quantify kinetics using Arrhenius equations.
- Apply statistical design of experiments (DoE) to model interactions between variables (e.g., pH and temperature) and optimize storage conditions .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involved in the synthesis or degradation of this compound?
- Methodological Answer :
- Perform ab initio molecular dynamics (AIMD) simulations to map free-energy surfaces for key steps (e.g., cyclization or oxidation).
- Use non-covalent interaction (NCI) analysis to identify stabilizing forces (e.g., hydrogen bonding) in transition states.
- Validate computational findings with isotopic labeling experiments (e.g., -tracing for hydroxyl group dynamics) .
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Perform meta-analysis to identify confounding variables (e.g., solvent polarity in bioassays, cell line specificity).
- Replicate studies using standardized protocols (e.g., ISO guidelines for cytotoxicity testing).
- Apply multivariate statistical tools (e.g., principal component analysis) to isolate structural or experimental factors influencing bioactivity discrepancies .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization).
- Implement in-line analytics (e.g., FTIR probes) for real-time monitoring of intermediate species.
- Optimize mixing efficiency via computational fluid dynamics (CFD) simulations to prevent local concentration gradients .
Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy groups) and assess bioactivity via dose-response assays.
- Apply 3D-QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic, steric, and hydrophobic properties with activity.
- Validate predictions using molecular docking against target proteins (e.g., kinases or oxidoreductases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
